molecular formula C26H45NO7 B1343955 Glycocholic acid hydrate CAS No. 1192657-83-2

Glycocholic acid hydrate

Cat. No.: B1343955
CAS No.: 1192657-83-2
M. Wt: 483.6 g/mol
InChI Key: WDKPRHOCWKLQPK-ZUHYDKSRSA-N
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Description

It occurs as a sodium salt in the bile of mammals and is a conjugate of cholic acid with glycine . The compound plays a crucial role in the digestion and absorption of dietary fats.

Mechanism of Action

Target of Action

Glycocholic acid hydrate, also known as 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid;hydrate, primarily targets Gastrotropin . Gastrotropin plays a crucial role in the regulation of gastrointestinal motility and secretion.

Mode of Action

This compound acts as a detergent to solubilize fats for absorption . It is a conjugate of cholic acid with glycine, and it is itself absorbed . This interaction with fats and its subsequent absorption is the primary mode of action of this compound.

Biochemical Pathways

This compound is involved in the emulsification of fats . It is a critical regulator in the development of liver diseases, including chronic hepatitis B . The accumulation of bile acids, especially taurocholic acid, promotes HBV replication by impairing CD8+ T and NK cell function in patients with chronic hepatitis B .

Pharmacokinetics

It is known that this compound is absorbed after it solubilizes fats .

Result of Action

The primary result of the action of this compound is the solubilization of fats for absorption . This process aids in the digestion and absorption of dietary fats. It also plays a role in the progression of certain liver diseases .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food can stimulate hepatic uptake and biliary excretion . Additionally, the compound’s action, efficacy, and stability can be affected by factors such as pH, temperature, and the presence of other compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycocholic acid can be synthesized through the conjugation of cholic acid with glycine. The reaction typically involves the activation of the carboxyl group of cholic acid, followed by its reaction with glycine under mild alkaline conditions .

Industrial Production Methods: In industrial settings, glycocholic acid is often produced by extracting bile from mammals, followed by purification and crystallization processes. The extracted bile is treated to isolate glycocholic acid, which is then purified to obtain the hydrate form .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Glycocholic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Glycocholic acid is unique due to its specific conjugation with glycine, which imparts distinct physicochemical properties and biological functions compared to other bile acids. Its role in the emulsification and absorption of fats makes it a critical component in the digestive system .

Properties

IUPAC Name

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO6.H2O/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);1H2/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKPRHOCWKLQPK-ZUHYDKSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647723
Record name Glycocholic acid hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192657-83-2
Record name Glycocholic acid hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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